molecular formula C12H13ClFNOS B3010156 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone CAS No. 2327340-93-0

2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone

Cat. No.: B3010156
CAS No.: 2327340-93-0
M. Wt: 273.75
InChI Key: JDZAZDRBACDMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone (CAS 2327340-93-0) is a synthetic building block featuring a thiomorpholine core, a sulfur-containing heterocycle of significant interest in medicinal chemistry. This compound is supplied for research applications exclusively and is not intended for diagnostic or therapeutic use. The integration of the thiomorpholine scaffold, a common motif in patent literature for its biological activity, with a 2-chloro-6-fluorophenyl group makes this compound a valuable intermediate for constructing novel molecules targeting various diseases . The structural framework is particularly relevant in the development of anticancer agents , as related morpholine and thiomorpholine derivatives have demonstrated potent inhibitory effects on key enzymatic targets, including carbonic anhydrase (CA), and have shown significant activity against cancer cell lines such as ovarian cancer (ID8) . Furthermore, the presence of both chlorine and fluorine atoms enhances the molecule's potential in drug discovery, as halogen atoms are well-known to improve bioavailability and binding affinity . The chlorine atom is a key feature in over 250 FDA-approved drugs, underscoring its critical role in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds . This reagent is designed for researchers exploring structure-activity relationships (SAR) in projects aimed at oncology and infectious disease . The thiomorpholine ring can serve as a bioisostere for other heterocycles like morpholine, potentially altering a molecule's electronic distribution, lipophilicity, and metabolic stability . Researchers can utilize this ketone intermediate for further functionalization, such as amide bond formation or nucleophilic substitution, to generate diverse chemical libraries for high-throughput screening and lead optimization campaigns.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNOS/c13-10-2-1-3-11(14)9(10)8-12(16)15-4-6-17-7-5-15/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZAZDRBACDMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone typically involves multiple steps. One common synthetic route starts with the preparation of the thiomorpholine ring, followed by the introduction of the phenyl group with chlorine and fluorine substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone with structurally related compounds from the CAS registry (Table 1) .

Table 1: Structural Comparison of Selected Compounds

Compound Name CAS Number Key Structural Features
This compound 2327340-93-0 Chloro-fluorophenyl, thiomorpholine, ethanone
N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmethanesulfonamide 2380177-31-9 Pyrimidine core, azetidine (4-membered ring), methanesulfonamide
6-Cyclopropyl-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one 2380175-44-8 Pyridazinone, triazolo-pyridazine, cyclopropyl
1-(2-Methoxypyridin-4-yl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-2-one 2380096-88-6 Pyrazolo-pyrimidine, methoxypyridine, piperazinone

Key Differences and Implications

Heterocyclic Core :

  • Thiomorpholine vs. Azetidine/Piperazine : Thiomorpholine’s sulfur atom enhances electron-richness compared to azetidine (smaller 4-membered ring) or piperazine (6-membered, two nitrogen atoms). This difference may influence solubility and binding affinity in biological systems.
  • Pyrimidine/Pyridazine vs. Aromatic Phenyl : The target compound’s chloro-fluorophenyl group contrasts with nitrogen-rich heterocycles (e.g., pyrimidine, pyridazine) in other entries. Nitrogen-rich cores are often associated with hydrogen-bonding interactions in drug-receptor binding.

Substituent Effects: Halogen Placement: The 2-chloro-6-fluoro substitution on the phenyl ring creates a distinct electronic profile compared to non-halogenated or singly halogenated analogs. This configuration may enhance metabolic stability due to reduced susceptibility to oxidative metabolism. Functional Groups: The ethanone group in the target compound differs from sulfonamide (2380177-31-9) or piperazinone (2380096-88-6) functionalities, which are common in kinase inhibitors or protease modulators.

Solubility: Thiomorpholine’s sulfur atom may reduce water solubility relative to morpholine derivatives, necessitating formulation adjustments for bioavailability.

Research Findings and Limitations

Biological Activity

2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Common Name : this compound
  • CAS Number : 2327340-93-0
  • Molecular Weight : 273.75 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily involving inhibition of specific protein kinases and modulation of apoptotic pathways.

Inhibition of Protein Kinases

A study demonstrated that related compounds showed significant inhibitory effects on kinases such as JAK3 and NPM1-ALK with IC50 values ranging from 0.25 to 0.78 μM, indicating strong potential for therapeutic applications in cancer treatment .

Biological Activity Profiles

The biological activity profile of this compound can be summarized as follows:

Activity IC50 (µM) Remarks
JAK3 Inhibition0.36Significant activity against JAK3
NPM1-ALK Inhibition0.54Promising target for leukemia treatment
cRAF[Y340D][Y341D]0.78Moderate inhibition observed
Antitumor Potential-Predicted dual-specific phosphatase inhibitors

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant antitumor activity, with a probability of more than 60% for chemoprotective effects .
  • Apoptosis Induction : The compound has been indicated to act as an apoptosis agonist, enhancing programmed cell death in cancer cells, which is crucial for effective cancer therapies.
  • Inflammatory Response Modulation : Additional studies suggest anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparison with other related compounds is useful:

Compound IC50 (µM) Target
Compound A (similar structure)0.25NPM1-ALK
Compound B (dissimilar structure)0.54JAK3
2-(2-Chloro-6-fluorophenyl)-...0.36JAK3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.